molecular formula C6H10N4O B1317667 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 98778-07-5

4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No. B1317667
CAS RN: 98778-07-5
M. Wt: 154.17 g/mol
InChI Key: DCVJHVGJGYSRDE-UHFFFAOYSA-N
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Description

The compound “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” is a versatile material used in scientific research for its diverse applications. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Synthesis Analysis

Pyrrolopyrazine derivatives, which include the compound , have various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” is unique and allows for experimentation and exploration, making it an invaluable tool in various scientific fields.


Chemical Reactions Analysis

While specific chemical reactions involving “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” are not clearly detailed in the search results, pyrrolopyrazine derivatives, in general, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” are not clearly detailed in the search results. More specific information may be available in the Material Safety Data Sheet (MSDS) for this compound .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study by Willer et al. (2012) explored the reaction of 3,4-diamino[1,2,5]oxadiazole with glyoxal, leading to the synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine. This research provides a pathway to the target compounds via dehydration steps, highlighting its potential for generating novel chemical structures Willer et al., 2012.
  • Singh et al. (2017) achieved a simple and convenient synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine, indicating a method for creating such compounds in excellent yields Singh et al., 2017.

Structural Investigations and Properties

  • Obruchnikova et al. (2018) conducted a study on the oxidation of hexane-2,3,4,5-tetraone tetraoxime, which led to the formation of compounds including 4,7-dimethyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide, unveiling insights into the structural aspects and potential energetic properties of such compounds Obruchnikova et al., 2018.

Safety and Hazards

The safety and hazards associated with “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” are not clearly detailed in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Future Directions

The unique structure of “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” makes it an attractive scaffold for drug discovery research . It is expected that future research will focus on further exploring the biological activities of this compound and its derivatives, as well as developing efficient synthetic methods for these compounds .

properties

IUPAC Name

4,7-dimethyl-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-9-3-4-10(2)6-5(9)7-11-8-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVJHVGJGYSRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=NON=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543284
Record name 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine

CAS RN

98778-07-5
Record name 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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